molecular formula C12H11N3OS3 B5572739 N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No. B5572739
M. Wt: 309.4 g/mol
InChI Key: NEHDPTGPIWJZLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide derivatives involves various methods, including reacting specific precursor compounds. For instance, a study by Duran and Canbaz (2013) detailed the synthesis of drug precursors related to this compound, showcasing the use of 1H NMR, FTIR, MS, and elemental analysis for structural confirmation. These methods are crucial for ensuring the accurate formation of the desired acetamide derivatives (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, is often confirmed through spectroscopic methods. For instance, Yu et al. (2014) utilized IR, 1H NMR, and elemental analyses, supplemented by single-crystal X-ray diffraction for intermediate compounds, to verify the molecular structure of related compounds (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide derivatives are diverse. Balijapalli et al. (2017) explored the hydrogen bond associated assemblies of similar molecules, revealing the impact of different substituents on the benzothiazole moiety on the nature of these assemblies (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide and its derivatives, are critical for their application in various fields. While specific data on these physical properties were not detailed in the available literature, these properties are generally deduced from the molecular structure and chemical composition of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, pKa values, and the potential for various chemical reactions, are essential for understanding the behavior of these compounds in different environments. The study by Duran and Canbaz (2013) on the pKa determination of related drug precursors provides insight into the acidity constants, which are crucial for predicting the compounds' behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Analgesic Activity

  • Synthesis and Analgesic Activity: Acetamide derivatives, including benzothiazolyl variants, have been synthesized and evaluated for their potential analgesic properties. These compounds showed significant decrease in pain responses in various tests, highlighting their potential as pain-relieving agents (Kaplancıklı et al., 2012).

Antitumor Activity

  • Antitumor Activity Evaluation: Benzothiazole derivatives have been investigated for their potential antitumor activity. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antibacterial and Antifungal Properties

  • Antibacterial Evaluation: Benzothiazole derivatives have been synthesized and assessed for their antimicrobial activity. Many of these compounds displayed promising results against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Rezki, 2016).

Anti-inflammatory Activity

  • Evaluation of Anti-inflammatory Properties: Some benzothiazole acetamide derivatives have shown significant anti-inflammatory activity in various models, suggesting their potential application in treating inflammatory conditions (Tariq et al., 2018).

Antiviral Activities

  • Antiviral Activities Assessment: Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have exhibited good antiviral activities against certain viruses, providing a basis for the development of new antiviral drugs (Tang et al., 2019).

Quantum Calculations and Synthesis

  • Quantum Calculations for Novel Derivatives: Studies involving quantum calculations and synthesis of benzothiazole derivatives offer insights into their chemical properties and potential applications in various fields (Fahim & Ismael, 2019).

Anticonvulsant Evaluation

  • Evaluation of Anticonvulsant Properties: Benzothiazole acetamide derivatives have been evaluated for their anticonvulsant activities, indicating their potential use in treating seizure disorders (Nath et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Studies: Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors, especially for carbon steel in acidic environments. This application is crucial in the field of materials science (Hu et al., 2016).

Antioxidant Activity

  • Evaluation of Antioxidant Activity: Some benzothiazole derivatives have shown significant antioxidant activity, which is important in combating oxidative stress in biological systems (Koppireddi et al., 2013).

Mechanism of Action

The mechanism of action of “N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide” can be inferred from its biological activities. For instance, benzothiazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

The safety and hazards associated with “N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide” can be inferred from its biological activities. For instance, benzothiazole derivatives have been associated with diverse biological activities, indicating potential therapeutic applications but also potential risks .

Future Directions

The future directions for the research on “N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, further studies could focus on the development of new methods for the natural product inspired bioactive glycohybrids .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS3/c16-10(7-18-12-13-5-6-17-12)15-11-14-8-3-1-2-4-9(8)19-11/h1-4H,5-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHDPTGPIWJZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzothiazol-2-yl-2-(4,5-dihydro-thiazol-2-ylsulfanyl)-acetamide

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